An In-Depth Technical Guide to 5α-Androstan-2-one: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 5α-Androstan-2-one: Structure, Properties, and Synthesis
A Note to the Researcher: Information regarding the specific steroid 5α-Androstan-2-one is notably scarce in publicly available scientific literature. The vast majority of research and documentation pertains to its isomer, 5α-Androst-2-en-17-one, or other androstane derivatives. This guide will provide a comprehensive overview of the core 5α-androstane structure, detail the known properties of the closely related 5α-Androst-2-en-17-one to offer a comparative context, and present a theoretical synthetic pathway for 5α-Androstan-2-one based on established steroid chemistry.
Introduction to the 5α-Androstane Steroid Family
The 5α-androstane skeleton is a fundamental structure in steroid chemistry, forming the backbone of numerous endogenous and synthetic androgens. These compounds are characterized by a saturated tetracyclic hydrocarbon framework of seventeen carbon atoms, arranged in four fused rings (A, B, C, and D). The "5α" designation refers to the stereochemistry at the junction of the A and B rings, where the hydrogen atom at carbon 5 is in the alpha position (oriented below the plane of the rings), resulting in a trans-fused A/B ring system. This configuration imparts a relatively flat and rigid structure to the molecule.
Androstanes are precursors and metabolites of androgens such as testosterone and dihydrotestosterone (DHT)[1]. The biological activity of androstane derivatives is highly dependent on the nature and position of functional groups attached to the steroid nucleus.
Chemical Properties and Structure of 5α-Androstan-2-one
Table 1: Physicochemical Properties of 5α-Androst-2-en-17-one (CAS: 963-75-7)
| Property | Value | Source |
| Molecular Formula | C19H28O | [2][3][4][5] |
| Molecular Weight | 272.42 g/mol | [2][3][4][5] |
| IUPAC Name | (5S,8R,9S,10S,13S,14S)-10,13-dimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | [2] |
| Melting Point | 140-145 °C | [3] |
| Solubility | Soluble in DMF (15 mg/ml) and Ethanol (10 mg/ml). Insoluble in DMSO and PBS (pH 7.2). | [5] |
| Appearance | Solid | [5] |
Structural Elucidation of the 5α-Androstane Core
The structure of the 5α-androstane core consists of three cyclohexane rings (A, B, and C) and one cyclopentane ring (D). The chair conformations of the cyclohexane rings and the envelope conformation of the cyclopentane ring contribute to the overall three-dimensional shape of the molecule.
Caption: General structure of the 5α-androstane steroid nucleus.
Synthesis of 5α-Androstan-2-one: A Theoretical Approach
A specific, documented synthesis for 5α-Androstan-2-one is not readily found in the literature. However, a plausible synthetic route can be proposed based on established methods for the oxidation of saturated steroid hydrocarbons. One such approach would involve the selective oxidation of 5α-androstane.
Proposed Experimental Protocol: Oxidation of 5α-Androstane
This protocol is a theoretical outline and would require optimization and experimental validation.
Materials:
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5α-Androstane
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Chromium trioxide (CrO₃)
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Acetic acid
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Diethyl ether
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Sodium bicarbonate solution (saturated)
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Magnesium sulfate (anhydrous)
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Silica gel for column chromatography
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Hexane and Ethyl acetate for elution
Procedure:
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Dissolution: Dissolve 5α-androstane in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
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Oxidation: Slowly add a solution of chromium trioxide in aqueous acetic acid to the stirring solution of the steroid. The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Quenching: Once the starting material is consumed, quench the reaction by pouring the mixture into a large volume of cold water.
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Extraction: Extract the aqueous mixture with diethyl ether.
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Washing: Wash the combined organic extracts with saturated sodium bicarbonate solution until the aqueous layer is no longer acidic, followed by a wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate the 5α-Androstan-2-one.
Caption: Proposed workflow for the synthesis of 5α-Androstan-2-one.
Biological Activity and Mechanism of Action: A Field of Opportunity
Due to the lack of published research, the biological activity and mechanism of action of 5α-Androstan-2-one remain uncharacterized. It is plausible that, as an androstane derivative, it could interact with androgen receptors or serve as a substrate for metabolic enzymes involved in steroidogenesis. However, without experimental data, any such discussion would be purely speculative.
The biological effects of androstane steroids are typically mediated through their interaction with the androgen receptor (AR), a nuclear receptor that functions as a ligand-activated transcription factor.
Caption: A generalized pathway for androgen receptor signaling.
Conclusion
5α-Androstan-2-one represents an understudied member of the androstane steroid family. While its fundamental chemical structure can be inferred from its nomenclature, a comprehensive understanding of its physicochemical properties, a validated synthetic pathway, and its biological role are currently absent from the scientific literature. The information provided herein on the related compound, 5α-Androst-2-en-17-one, and the general principles of steroid chemistry offer a starting point for researchers interested in exploring this particular molecule. Further investigation is required to fully elucidate the chemical and biological profile of 5α-Androstan-2-one and to determine its potential significance in the broader context of steroid science and drug development.
References
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ChemBK. (2024, April 10). 5alpha-androst-2-ene-17-one. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101928, 5alpha-Androst-2-en-17-one. Retrieved from [Link]
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Pharmaffiliates. (n.d.). (5α)-Androst-2-en-17-one. Retrieved from [Link]
-
Wikidata. (2023, November 4). 5α-androst-2-ene-17-one (Q4641512). Retrieved from [Link]
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Yoo, H. J., Chung, H. S., & Park, J. (2006). An efficient synthesis of 5alpha-androst-1-ene-3,17-dione. Steroids, 71(13-14), 1088–1090. [Link]
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Merlani, M. I., Amiranashvili, L. S., Kemertelidze, E. P., Papadopoulos, K., & Yannakopoulou, E. (2006). Synthesis of 17α-amino-5α-androst-2-ene from epiandrosterone. Chemistry of Natural Compounds, 42(3), 313-315. [Link]
Sources
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